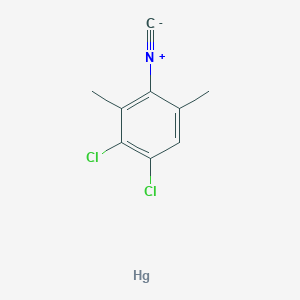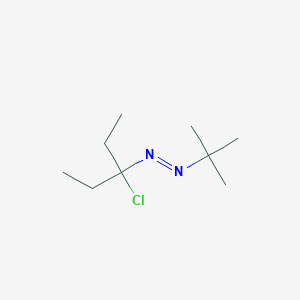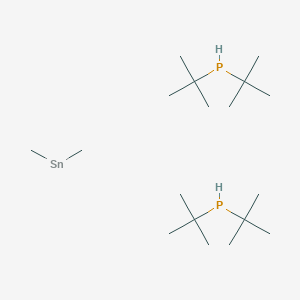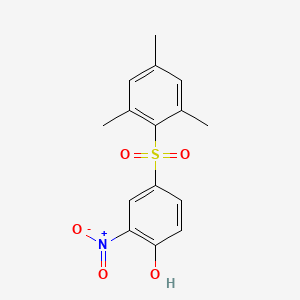
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is an organic compound that features a nitro group, a sulfonyl group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of 2,4,6-trimethylbenzene using a mixture of nitric acid and sulfuric acid to introduce the nitro group. This is followed by sulfonation to attach the sulfonyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol .
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The phenol group can participate in hydrogen bonding and other interactions with biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
4-Nitrophenol: Similar structure but lacks the sulfonyl and trimethylbenzene groups.
2,4,6-Trimethylphenol: Similar structure but lacks the nitro and sulfonyl groups
Uniqueness
2-Nitro-4-(2,4,6-trimethylbenzene-1-sulfonyl)phenol is unique due to the presence of all three functional groups (nitro, sulfonyl, and phenol) in a single molecule. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
58880-48-1 |
|---|---|
Molekularformel |
C15H15NO5S |
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
2-nitro-4-(2,4,6-trimethylphenyl)sulfonylphenol |
InChI |
InChI=1S/C15H15NO5S/c1-9-6-10(2)15(11(3)7-9)22(20,21)12-4-5-14(17)13(8-12)16(18)19/h4-8,17H,1-3H3 |
InChI-Schlüssel |
OPODRJMNCYIYGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


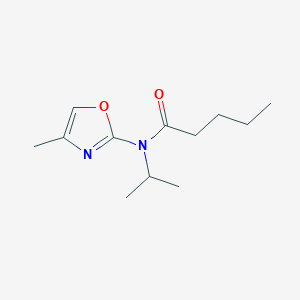
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
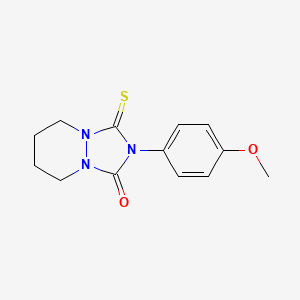

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14615656.png)
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
